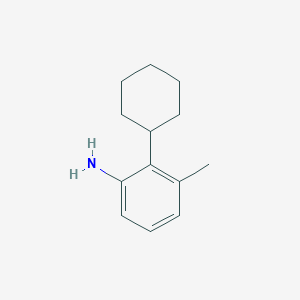

2-Cyclohexyl-3-methylaniline

Description

Significance of Aniline (B41778) and Cyclohexyl Amine Derivatives in Chemical Research

Aniline and its derivatives are cornerstone compounds in industrial and academic research. sigmaaldrich.com As primary aromatic amines, they are precursors to a multitude of materials, including dyes, pigments, and polymers. sigmaaldrich.combldpharm.com In the realm of materials science, anilines are utilized as electron-donor units in organic light-emitting diodes (OLEDs) and semiconducting polymers. The amino group provides a reactive handle for constructing more complex molecules, making substituted anilines invaluable intermediates in organic synthesis. sigmaaldrich.com Their derivatives are integral to the pharmaceutical and agrochemical industries, forming the core structure of many bioactive compounds, including analgesics like paracetamol. sigmaaldrich.com The development of novel synthetic methods to create substituted anilines with specific functional group patterns is a continuous focus of research, as the position of substituents on the aniline ring dramatically influences the molecule's properties and applications. researchgate.netcymitquimica.com

Similarly, cyclohexylamine (B46788) and its derivatives are prevalent structural motifs in a host of biologically active molecules, including pharmaceuticals and agrochemicals. mdpi.com The cyclohexyl group, a non-aromatic, saturated ring, imparts unique steric and conformational properties to a molecule. cymitquimica.comsolubilityofthings.com This steric bulk can be crucial for tuning a compound's interaction with biological targets like enzymes or receptors. solubilityofthings.comsmolecule.com Consequently, cyclohexylamine derivatives are found in drugs such as the Parkinson's disease treatment Rotigotine and the thromboxane (B8750289) antagonist Terutroban. mdpi.com The synthesis of functionalized cyclohexylamines is an active area of research, with methods like [4+2] cycloadditions being developed to create these valuable scaffolds efficiently and stereoselectively. mdpi.com

Research Context of 2-Cyclohexyl-3-methylaniline

While its constituent parts—the aniline, cyclohexyl, and methyl groups—are common in chemical literature, the specific compound This compound is not the subject of extensive, dedicated research publications. Its presence is primarily noted in the catalogs of chemical suppliers, where it is listed as a research chemical or building block. sigmaaldrich.combldpharm.comenaminestore.com

However, a research context can be inferred from the study of structurally related molecules. The arrangement of a bulky cyclohexyl group at the ortho-position to the amine is a feature seen in ligands developed for catalysis. For instance, related ortho-cycloalkyl-substituted anilines have been incorporated into nickel(II) complexes used for ethylene (B1197577) polymerization. The steric hindrance provided by the cyclohexyl group is known to influence the catalytic activity and properties of the resulting polymer.

Furthermore, aniline derivatives bearing cyclohexyl groups are common scaffolds in medicinal chemistry. cymitquimica.com For example, compounds like N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine have been synthesized and evaluated for antitumor activity. researchgate.net The combination of the aniline core, a cyclohexyl moiety, and a methylphenyl group in such compounds points to the potential of This compound to serve as a key intermediate for synthesizing new pharmacologically active agents. Its structure suggests it could be a valuable precursor for creating novel derivatives for screening in drug discovery programs.

Scope and Objectives of the Academic Research Outline

Given the lack of specific research on This compound , a foundational academic study would be warranted to characterize the compound and explore its potential applications. The scope of such research would be to synthesize, characterize, and investigate the utility of this molecule as a chemical intermediate.

The primary objectives of this proposed research would be:

To develop and optimize a synthetic route for the efficient, scalable production of this compound. This could involve exploring modern catalytic methods, such as the dehydrogenative aromatization of cyclohexanone (B45756) derivatives in the presence of an appropriate amine source. researchgate.net

To conduct a thorough characterization of the compound's chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, MS) and determination of physical constants.

To investigate its potential as a ligand in transition-metal catalysis. The ortho-cyclohexyl group suggests it could be used to synthesize novel ligands whose steric and electronic properties could be tuned for specific catalytic transformations.

To explore its utility as a scaffold in synthetic medicinal chemistry. This would involve using the amine as a handle to build a library of new derivatives for subsequent evaluation of their biological activity, drawing inspiration from the known pharmacological profiles of related cyclohexylanilines. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1894870-04-2 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₃H₁₉N | [---] |

| Molecular Weight | 189.3 g/mol | sigmaaldrich.com |

| SMILES | Nc1cccc(C)c1C2CCCCC2 | enaminestore.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-cyclohexyl-3-methylaniline |

InChI |

InChI=1S/C13H19N/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8,14H2,1H3 |

InChI Key |

ZPILLNBBEMUIHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexyl 3 Methylaniline and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the substituted aniline (B41778) framework in a highly efficient manner, often by forming the aromatic ring or installing the cyclohexyl group in a key strategic step.

Palladium-Catalyzed Reductive Coupling Strategies for N-Cyclohexylanilines

A highly efficient method for synthesizing N-cyclohexylaniline derivatives involves the palladium-catalyzed reductive coupling of nitroarenes with phenols. organic-chemistry.orgthieme-connect.com This approach is valued for its adherence to green chemistry principles, utilizing renewable phenols and a safe, inexpensive hydrogen donor. organic-chemistry.org

The reaction typically employs a palladium on carbon (Pd/C) catalyst in the presence of sodium formate (B1220265) (HCOONa) as the hydrogen donor. organic-chemistry.orgthieme-connect.com Trifluoroacetic acid (TFA) often serves as a crucial additive, with toluene (B28343) being a common solvent. organic-chemistry.org The mechanism is believed to proceed through a sequence of steps:

The nitroarene is first reduced to the corresponding aniline by the palladium-catalyzed system. thieme-connect.com

Concurrently, the phenol (B47542) is reduced to cyclohexanone (B45756) under the same [Pd]/[H]-catalyzed conditions. thieme-connect.com

The newly formed aniline and cyclohexanone then undergo condensation to form an imine intermediate. organic-chemistry.orgthieme-connect.com

Finally, this imine is reduced to the target N-cyclohexylaniline product. organic-chemistry.orgthieme-connect.com

This method demonstrates good tolerance for various functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents, affording moderate to excellent yields. thieme-connect.comnih.gov

Table 1: Palladium-Catalyzed Reductive Coupling Conditions

| Component | Example | Role | Reference |

|---|---|---|---|

| Catalyst | 10 mol% Pd/C | Facilitates reduction and coupling | organic-chemistry.org |

| Hydrogen Donor | Sodium Formate (HCOONa) | Provides hydrogen for reduction | organic-chemistry.orgthieme-connect.com |

| Additive | Trifluoroacetic Acid (TFA) | Promotes reaction efficiency | organic-chemistry.org |

| Solvent | Toluene | Reaction medium | organic-chemistry.org |

| Precursors | Nitroarenes, Phenols | Starting materials for aniline and cyclohexyl moieties | organic-chemistry.orgthieme-connect.comnih.gov |

Dehydrogenative Aromatization Reactions from Cyclohexanone Derivatives and Anilines

Dehydrogenative aromatization presents a powerful strategy for synthesizing substituted anilines from readily accessible cyclohexanone derivatives. nih.govresearchgate.net This approach is transformative because it allows for the introduction of functional groups with high regiocontrol using established carbonyl chemistry, bypassing some of the inherent selectivity challenges of traditional aromatic substitution. nih.gov

Various catalytic systems have been developed for this purpose:

Photoredox/Cobalt Catalysis: A dual catalytic system using photoredox and cobalt catalysts can progressively desaturate a cyclohexene (B86901) ring to form the aromatic aniline product. nih.gov The process begins with the condensation of an amine with a functionalized cyclohexanone to form a C-N bond, followed by catalytic dehydrogenation. nih.gov

Heterogeneous Palladium Catalysis: Supported palladium nanoparticles, particularly on basic supports like layered double hydroxides (LDH), are effective for the dehydrogenative aromatization of cyclohexanones. acs.org Concerted catalysis between the Pd nanoparticles and the basic sites of the support is crucial for high efficiency. acs.org

Heterogeneous Nickel Catalysis: As a more earth-abundant alternative to palladium, nickel(0) nanoparticles supported on ceria (CeO2) have been shown to catalyze the acceptorless dehydrogenative aromatization of various cyclohexanone derivatives. researchgate.net

These methods are broadly applicable to a range of substrates, including cyclohexanones, cyclohexylamines, and enamines, providing access to complex anilines that may be difficult to obtain through other routes. researchgate.netresearchgate.net

Table 2: Catalytic Systems for Dehydrogenative Aromatization

| Catalytic System | Description | Precursors | Reference |

|---|---|---|---|

| Photoredox and Cobalt | Dual catalyst system for progressive desaturation. | Cyclohexanones, Amines | nih.gov |

| Pd@Mg(OH)₂ | Heterogeneous palladium catalyst with a basic support. | Cyclohexanones, Ammonia (B1221849) | acs.org |

| Ni(0)/CeO₂ | Supported non-precious metal nanoparticle catalyst. | Cyclohexanone derivatives | researchgate.net |

Imine Condensation-Isoaromatization Pathways for Substituted Anilines

A novel and efficient pathway for synthesizing substituted anilines involves a sequential imine condensation and isoaromatization reaction. beilstein-journals.orgnih.gov This method is particularly noteworthy for being catalyst- and additive-free, which enhances its operational simplicity and appeal from a green chemistry perspective. beilstein-journals.orgnih.gov

The reaction proceeds by treating (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. beilstein-journals.org The proposed mechanism involves two key stages:

Imine Condensation: The primary amine reacts with the cyclohexenone precursor to form a cyclohexenylimine intermediate. beilstein-journals.org

Isoaromatization: The intermediate undergoes a spontaneous rearrangement through imine-enamine tautomerization and an exocyclic double bond shift, leading to the stable aromatic aniline product. beilstein-journals.org

This strategy provides a valuable alternative to traditional amination-aromatization methods and has been shown to produce a range of synthetically useful N-substituted 2-benzylanilines in acceptable to high yields. beilstein-journals.orgnih.govresearchgate.net

Synthesis via Precursor Modification

These methodologies involve the formation of the critical C-N bond between a pre-formed cyclohexyl ring and an aniline or aniline precursor.

Reductive Amination of Cyclohexyl and Aniline Precursors

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis. wikipedia.org It provides a direct and widely used method to form the bond between a cyclohexyl group (derived from cyclohexanone) and an aniline. The reaction converts a carbonyl group into an amine through an intermediate imine. wikipedia.org

The process generally involves two main steps, which can often be performed in a single pot:

Imine Formation: An aniline derivative reacts with cyclohexanone under weakly acidic conditions to form an imine (or Schiff base).

Reduction: The intermediate imine is then reduced to the final secondary amine product.

A key advantage of this method is the ability to use specific reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this one-pot procedure because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but effectively reduces the protonated imine intermediate. youtube.com Alternatively, catalytic hydrogenation over platinum, palladium, or nickel catalysts can be employed. wikipedia.org This technique is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines depending on the starting materials. youtube.com

Table 3: Common Reagents for Reductive Amination

| Carbonyl Precursor | Amine Precursor | Reducing Agent | Key Features | Reference |

|---|---|---|---|---|

| Cyclohexanone | 3-Methylaniline | Sodium Cyanoborohydride (NaBH₃CN) | One-pot procedure; selective for imine reduction. | youtube.com |

| Cyclohexanone | 3-Methylaniline | H₂ with Pd/C, Pt, or Ni catalyst | Catalytic hydrogenation; classic reduction method. | wikipedia.org |

| Functionalized Aldehydes | Aniline Derivatives | H-cube Technology | Continuous flow hydrogenation; avoids handling reductants. | rsc.org |

Functionalization of Aniline Derivatives

The direct functionalization of an existing aniline ring, such as 3-methylaniline, to introduce a cyclohexyl group represents a significant challenge in synthetic chemistry. nih.gov Traditional electrophilic substitution reactions on anilines are often difficult to control. nih.gov Modern approaches focus on metal-catalyzed C-H functionalization, which offers a powerful tool to efficiently modify organic molecules. nih.gov

However, most C-H functionalization reactions on aniline derivatives utilize directing groups attached to the nitrogen atom, which predominantly favors substitution at the ortho position. nih.gov Achieving functionalization at other positions, or introducing a bulky alkyl group like cyclohexyl via direct C-H activation, is less common and methodologically challenging.

An alternative concept involves "umpolung" chemistry, where the typical nucleophilic character of the aniline ring is inverted. researchgate.net By converting the aniline into an electrophilic intermediate like a cyclohexadienimine, it can react with a suitable cyclohexyl nucleophile (e.g., a Grignard or organolithium reagent). researchgate.net This dearomatization-rearomatization strategy can introduce substituents that are not accessible through classical electrophilic aromatic substitution. researchgate.net Despite these advanced strategies, for a target like 2-Cyclohexyl-3-methylaniline, synthesis via methods like reductive amination (2.2.1) or direct coupling (2.1.1) is generally more straightforward and higher-yielding than the direct C-H functionalization of 3-methylaniline.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of sterically hindered anilines, such as this compound, presents a significant challenge in organic chemistry. The bulky cyclohexyl group at the ortho-position relative to the amine functionality necessitates carefully designed catalytic systems to overcome steric repulsion and achieve efficient bond formation. Modern synthetic methodologies have largely focused on transition metal-catalyzed cross-coupling reactions, though metal-free alternatives are an area of growing interest.

Transition Metal Catalysis (e.g., Palladium, Copper, Nickel)

Transition metal catalysis is the cornerstone for constructing the carbon-nitrogen (C–N) bond in complex anilines. Palladium, copper, and nickel complexes, each with unique reactivity profiles, are widely employed.

Palladium Catalysis Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and versatile methods for C–N bond formation. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For a substrate like this compound, the synthesis would likely involve the coupling of ammonia or an ammonia equivalent with a precursor such as 1-bromo-2-cyclohexyl-3-methylbenzene.

The primary challenge in such transformations is the steric hindrance around the reaction center. This is overcome by using specialized ligands on the palladium atom. Bulky, electron-rich biaryl monophosphine ligands, such as XPhos and AlisonPhos, are highly effective as they promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates. researchgate.netresearchgate.net Computational studies suggest that these ligands provide high activity through favorable binding of the aniline nucleophile. researchgate.net The general reactivity order for the aryl electrophile is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl. wuxiapptec.com

Table 1: Effect of Ligand on a Representative Palladium-Catalyzed Amination

This interactive table illustrates the critical role of ligand selection in the synthesis of sterically hindered anilines, based on representative data for analogous systems.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Conversion/Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Low (<10%) researchgate.net |

| Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Toluene | 100 | Low (<20%) researchgate.net |

Copper Catalysis As an earth-abundant and more economical alternative to palladium, copper has re-emerged as a potent catalyst for C–N coupling reactions, often referred to as Ullmann-type couplings. nih.gov However, coupling sterically demanding partners remains a formidable challenge for traditional copper systems. nih.govacs.org Recent advancements have focused on the development of novel ligands to enhance the efficacy of copper catalysts. For instance, a pyrrole-ol ligand was discovered to facilitate the coupling of ortho-substituted aryl iodides with hindered amines. nih.gov Similarly, catalysts prepared from copper(I) triflate and specific diphosphine ligands have been shown to be effective for the electrophilic amination of aryl boronic esters to produce highly hindered anilines. nih.govrsc.org These methods are compatible with a wide array of functional groups, including esters, ketones, and nitriles. rsc.org

Nickel Catalysis Nickel catalysis offers a distinct advantage in its ability to activate less reactive and more cost-effective aryl chlorides. orgsyn.org Methodologies using air-stable Ni(II) precatalysts, such as NiCl₂(DME), in greener solvents like 2-methyltetrahydrofuran (B130290) have been developed for the amination of aryl chlorides and sulfamates. escholarship.org Nickel is also effective in Negishi cross-coupling reactions, which can be used to form the C-C bond between the aryl ring and the cyclohexyl group as a preliminary step. nih.govwikipedia.org For these reactions, tridentate ligands like terpyridine can be effective. nih.gov The development of nickel-catalyzed methods for C(sp³)–N bond formation from alkyl electrophiles further expands the toolkit for creating complex amine structures. researchgate.netnih.gov

Organocatalysis and Metal-Free Approaches

To circumvent the cost, toxicity, and potential for product contamination associated with transition metals, metal-free and organocatalytic approaches have been explored.

One prominent metal-free strategy involves the reaction of arylboronic acids with a common electrophilic nitrogen source, such as hydroxylamine-O-sulfonic acid (H₂N-OSO₃H), under basic aqueous conditions. acs.org This method is particularly effective for electron-rich substrates and can tolerate significant steric hindrance. acs.org

Another approach relies on the generation of highly reactive aryne intermediates from aryl halides using a strong base like potassium tert-butoxide. scilit.com The aryne can then be trapped by an amine nucleophile. While efficient, this method can sometimes lead to mixtures of regioisomers unless the substitution pattern of the starting material directs the amination to a single position.

Finally, multicomponent reactions offer a pathway to construct substituted anilines from simple, acyclic precursors in a single step without any metal catalyst. rsc.org For example, a three-component reaction of methylvinyl ketones, N-acylpyridinium salts, and amines can generate meta-substituted anilines. rsc.org

Optimization of Temperature, Solvent, and Additives

The success of any catalytic synthesis, especially for challenging substrates like this compound, hinges on the careful optimization of reaction parameters.

Temperature Reaction temperature is a critical variable that must balance the need for a sufficient reaction rate against the potential for catalyst decomposition or the formation of side products. Copper-catalyzed aminations of hindered substrates are often conducted at elevated temperatures, such as 80–90 °C, to drive the reaction forward. nih.govrsc.org Similarly, Buchwald-Hartwig reactions are typically heated to around 80–100 °C. researchgate.net However, some highly active nickel-catalyzed Negishi couplings can proceed efficiently even at room temperature. nih.gov

Solvent The choice of solvent is crucial as it affects the solubility of reagents and the stability and activity of the catalyst. Aprotic solvents are commonly used.

Toluene and Dioxane: These are frequently used for palladium-catalyzed aminations. researchgate.net

DMSO: Its high polarity can be beneficial for copper-catalyzed reactions involving ionic intermediates. nih.gov

THF: Often used in Negishi couplings and for preparing organometallic reagents. beilstein-journals.org

2-Methyl-THF: A greener, more sustainable alternative to THF that has proven effective in nickel-catalyzed aminations. escholarship.org

Additives (Ligands and Bases) Additives, particularly ligands for the metal center and the base, are arguably the most important factors to optimize.

Ligands: As discussed, ligands are not merely spectators but are integral to the catalyst's function. In palladium catalysis, bulky biarylphosphine ligands are essential for coupling hindered substrates. researchgate.netwuxiapptec.com In copper catalysis, specific N,O- or P,P-chelating ligands can dramatically increase reaction efficiency. nih.govrsc.org The effect of the ligand can be profound, often turning a non-viable reaction into a high-yielding one.

Bases: The base plays multiple roles, including deprotonating the amine nucleophile to make it more reactive. The choice of base must be carefully matched with the substrates and catalyst system. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, while inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used in both palladium and copper systems. nih.govresearchgate.net The strength and solubility of the base can significantly influence the reaction outcome.

Table 2: Impact of Reaction Parameter Optimization on Yield

This interactive table demonstrates how systematic variation of key parameters can significantly improve the outcome of a catalyzed cross-coupling reaction for hindered substrates.

| Variable Changed | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale for Improvement |

|---|---|---|---|---|---|

| Ligand | Pd/dppf | < 20 | Pd/XPhos | > 90 | XPhos is bulkier, promoting the difficult reductive elimination step. researchgate.net |

| Base | K₂CO₃ | 45 | NaOtBu | 88 | NaOtBu is a stronger base, leading to faster deprotonation and catalytic turnover. |

| Solvent | Toluene | 65 | Dioxane | 91 | Dioxane's coordinating ability can stabilize catalytic intermediates more effectively. researchgate.net |

| Temperature | 60 °C | 50 | 100 °C | 95 | Increased thermal energy overcomes the activation barrier for the sterically demanding coupling. |

Mechanistic Investigations of 2 Cyclohexyl 3 Methylaniline Reactions

Reaction Pathway Elucidation

The transformation of 2-Cyclohexyl-3-methylaniline can proceed through several key pathways, including those involving electron transfer to form radical intermediates, the formation of iminium ions, and subsequent cyclization and aromatization steps.

Exploration of Electron Transfer Processes and Radical Intermediates

Reactions involving this compound can be initiated by electron transfer processes, leading to the formation of highly reactive radical intermediates. The initial step in many oxidative reactions is the one-electron oxidation of the amine to its corresponding radical cation. mdpi.com This process is common in both electrochemical and chemical oxidations of aliphatic and aromatic amines. mdpi.comthieme-connect.de Once formed, the radical cation can undergo deprotonation to yield a neutral radical located at the α-carbon relative to the nitrogen atom. mdpi.com

In the case of this compound, deprotonation could theoretically occur at the nitrogen, the methyl group, or the cyclohexyl ring. The relative stability of the resulting radical determines the major pathway. For instance, in related systems, it has been observed that the formation of a radical on a methyl group can be preferential over a cyclohexyl group. mdpi.com The generation of these short-lived radical intermediates is a cornerstone of many synthetic transformations, including polymerization and photoredox catalysis. nih.gov Their detection and characterization, often challenging due to their low concentrations and short lifetimes, can be achieved using specialized techniques like spin trapping followed by mass spectrometry. nih.govresearchgate.net

These radical intermediates can participate in a variety of subsequent reactions, such as additions to unsaturated bonds or hydrogen atom abstraction, leading to a diverse array of products. researchgate.netic.ac.uk The specific pathway is influenced by the reaction conditions and the nature of other present reactants.

Iminium Intermediate Formation and Reactivity

A fundamental reaction pathway for this compound, as a primary amine, involves its condensation with aldehydes or ketones to form an imine (or Schiff base). acs.orgmsu.edu This reaction is typically reversible and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates. smolecule.com

In the presence of an acid, the resulting imine can be protonated to form a highly electrophilic iminium ion. acs.org This activation strategy, known as iminium catalysis, significantly enhances the reactivity of the carbon-nitrogen double bond towards nucleophiles. acs.org Secondary amines are often more active catalysts than primary amines in these transformations. acs.org The formation of iminium ions is a key step in numerous important synthetic methods, including the Petasis reaction, reductive aminations, and various hydroamination processes. msu.edunih.govacs.org The iminium intermediate can then react with a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com

The reaction of cyclohexanones with anilines, for example, generates imine intermediates that can exhibit reactivity similar to enamines due to tautomerization. nih.gov This highlights the versatile reactivity of intermediates derived from this compound and carbonyl compounds.

Cyclization and Aromatization Mechanisms

The structure of this compound provides a scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, transition-metal-catalyzed reactions can facilitate the intramolecular C-H amination or coupling, leading to the synthesis of complex nitrogen-containing molecules like indoles or imidazopyridines from aniline (B41778) precursors. beilstein-journals.orgmdpi.com

Furthermore, the cyclohexyl ring of this compound can undergo dehydrogenative aromatization under specific catalytic conditions. Supported palladium nanoparticle catalysts, for instance, are known to promote the acceptorless dehydrogenative aromatization of cyclohexanone (B45756) derivatives, often in the presence of anilines, to yield substituted phenols or triarylamines. researchgate.netresearchgate.net A proposed mechanism for such transformations involves the initial adsorption of the cyclohexyl moiety onto the catalyst surface, followed by a series of dehydrogenation steps involving β-hydride elimination to ultimately form an aromatic ring. researchgate.net This process can be part of a tandem reaction, for example, where an initial condensation between the aniline and a cyclohexanone derivative is followed by cyclization and aromatization. researchgate.net

Stereochemical and Regiochemical Control

The selectivity of reactions involving this compound is heavily influenced by the steric and conformational properties of its substituents.

Influence of Steric Hindrance on Reaction Selectivity

The 2-cyclohexyl and 3-methyl groups on the aniline ring exert significant steric hindrance, which plays a crucial role in controlling reaction selectivity. dalalinstitute.com The bulky cyclohexyl group at the ortho position to the amino group shields this functionality, modulating its accessibility to reagents. This steric bulk can direct reactions to less hindered positions on the aromatic ring or influence the approach of reactants to the nitrogen atom.

In catalysis, the steric properties of substituents ortho to a coordinating group are known to have a profound impact on the catalyst's activity and selectivity. Studies on α-diimine nickel complexes have shown that the size of the cycloalkyl group at the ortho position of the N-aryl ring significantly affects the polymerization of ethylene (B1197577), with catalytic activity following the trend: cyclooctyl > cyclopentyl > cyclohexyl. semanticscholar.org This demonstrates that the steric hindrance provided by the cyclohexyl group, while substantial, is less than that of a cyclooctyl group, a factor that can be tuned to control reaction outcomes. semanticscholar.org This steric control is a key principle used to slow down or prevent unwanted side reactions. dalalinstitute.com

Conformational Effects of Cyclohexane (B81311) and Substituents on Reactivity

The non-planar, flexible nature of the cyclohexane ring introduces conformational considerations that affect the reactivity of this compound. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. semanticscholar.org In this conformation, the bond connecting the cyclohexane to the aniline ring can be either axial or equatorial. The equatorial position is generally favored for bulky substituents to reduce steric interactions. slideshare.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyclohexyl 3 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Cyclohexyl-3-methylaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (N-H) proton, the methyl group protons, and the protons of the cyclohexyl ring.

Aromatic Protons: The three protons on the aniline (B41778) ring are in different chemical environments and would typically appear in the aromatic region of the spectrum, expected between δ 6.5 and 7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets) would be dictated by their position relative to the amino and cyclohexyl substituents.

Amine Proton (N-H): The proton attached to the nitrogen atom is expected to produce a broad singlet. Its chemical shift can vary significantly (typically δ 3.5-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. cdnsciencepub.comcdnsciencepub.com

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring would give a sharp singlet, typically in the upfield region around δ 2.0-2.5 ppm.

Cyclohexyl Protons (-C₆H₁₁): The eleven protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the aliphatic region, generally between δ 1.0 and 2.0 ppm. The proton on the carbon directly attached to the aromatic ring (the methine proton) would be the most downfield of this group, likely appearing as a multiplet around δ 2.5-3.0 ppm due to the deshielding effect of the aromatic ring.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C-H) | 6.5 - 7.5 | Multiplets |

| Amine (N-H) | 3.5 - 5.0 | Broad Singlet |

| Cyclohexyl (Methine, C-H) | 2.5 - 3.0 | Multiplet |

| Methyl (Ar-CH₃) | 2.0 - 2.5 | Singlet |

| Cyclohexyl (-CH₂) | 1.0 - 2.0 | Multiplets |

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Since this compound has a plane of symmetry, some carbon signals in the cyclohexyl ring might be equivalent. The spectrum is expected to show distinct peaks for each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene (B151609) ring are expected to resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atom bonded to the nitrogen (C-N) would be the most downfield due to the electronegativity of nitrogen. The positions of the other aromatic carbons are influenced by the cyclohexyl and methyl substituents.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the upfield, aliphatic region of the spectrum (δ 20-50 ppm). The methine carbon, directly attached to the aromatic ring, would be the most downfield of this set, expected around δ 40-50 ppm.

Methyl Carbon: The methyl carbon (Ar-CH₃) signal is expected to appear in the upfield region, typically around δ 15-25 ppm.

For instance, in the related compound N-butyl-N-methylaniline, the aromatic carbons appear between δ 112.2 and 149.5 ppm, while the aliphatic carbons of the butyl group resonate between δ 14.1 and 52.7 ppm. acs.org Similarly, for this compound, a clear separation between the aromatic and aliphatic carbon signals would be a key feature of its ¹³C NMR spectrum. acs.orgnih.govuobasrah.edu.iqcdnsciencepub.comresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-N) | 140 - 150 |

| Aromatic (C-C, C-H) | 110 - 140 |

| Cyclohexyl (Methine, C-Ar) | 40 - 50 |

| Cyclohexyl (-CH₂) | 20 - 40 |

| Methyl (Ar-CH₃) | 15 - 25 |

Note: These are estimated values based on typical ranges for similar structural motifs. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

N-H Stretch: As a secondary amine, it should exhibit a single, moderately intense N-H stretching vibration in the range of 3300-3500 cm⁻¹. orgchemboulder.com The position and broadness of this peak can be affected by hydrogen bonding. nih.govresearchgate.net

C-H Stretches: The spectrum will show multiple C-H stretching bands. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and methyl groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce one or more sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: Aromatic amines show a characteristic C-N stretching band, which for this compound would be expected in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene ring would appear in the 690-900 cm⁻¹ region, and the pattern can sometimes provide information about the substitution pattern on the ring. wpmucdn.com

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1335 | Medium-Strong |

| Aromatic C-H Bend (o.o.p.) | 690 - 900 | Strong |

Note: These ranges are based on typical values for aromatic amines and alkyl-substituted aromatics. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. The molecular formula of this compound is C₁₃H₁₉N.

The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated using the masses of the most abundant isotopes:

Carbon (¹²C) = 12.000000 u

Hydrogen (¹H) = 1.007825 u

Nitrogen (¹⁴N) = 14.003074 u

Calculated exact mass for [C₁₃H₂₀N]⁺: (13 * 12.000000) + (20 * 1.007825) + (1 * 14.003074) = 190.1601 u.

An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the elemental composition of the molecule. acs.orgnih.govmdpi.com Mass spectrometry can also reveal fragmentation patterns that offer further structural clues. For alkyl anilines, common fragmentation pathways involve cleavage of the alkyl group or rearrangements of the aromatic ring. acs.orgnih.govscispace.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used to determine the molecular weight and structural characteristics of analytes by transferring ions from solution into the gas phase. nih.gov For this compound, ESI-MS analysis, typically conducted in positive ion mode, would involve the protonation of the basic amine group to form the [M+H]⁺ ion. This process allows for the accurate determination of its molecular mass. nih.govmdpi.com

Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the protonated molecular ion is subjected to collision-induced dissociation (CID). scielo.brrsc.org The fragmentation patterns observed are indicative of the molecule's structure. For this compound, the fragmentation would likely proceed via several key pathways. The bond between the cyclohexyl ring and the aniline moiety could cleave, and fragmentation of the cyclohexyl ring itself is also a probable event. The fragmentation pathways are crucial for distinguishing it from its isomers. nih.govnih.gov The study of related enaminone compounds using ESI-MS/MS has shown that fragmentation patterns, including the loss of specific moieties, can be systematically analyzed to confirm molecular structures. nih.gov This approach allows for the detailed characterization of transient intermediates and final products in reaction mixtures without the need for extensive separation. mdpi.comscielo.br

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. iastate.edu The crystalline nature of this compound allows for its detailed structural analysis in the solid state, providing precise information on bond lengths, bond angles, and conformation.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of a molecule's three-dimensional structure. esrf.frbruker.com To perform this analysis, a suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. rsc.orgrecx.no

The data processing involves determining the unit cell dimensions and the space group of the crystal. rsc.org For related N-aryl substituted compounds, detailed crystallographic data, including bond lengths and angles, have been determined. semanticscholar.orgresearchgate.netacs.org For instance, in nickel complexes with N-aryl groups bearing cycloalkyl substituents, the cyclohexyl group was found to adopt a chair conformation. semanticscholar.org Similarly, studies on N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives show that the cyclohexane (B81311) ring typically exhibits a chair conformation. researchgate.net Based on these related structures, a hypothetical data table for this compound can be projected.

Table 1: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~15.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1150 |

| Z (molecules/unit cell) | 4 |

This table is illustrative and based on data from similar compounds. semanticscholar.orgresearchgate.netmdpi.com

The final refined structure reveals the precise spatial arrangement of all atoms, confirming the connectivity and stereochemistry of the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. acs.orgresearchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and assess sample purity. carleton.edu The method involves irradiating a finely ground, powdered sample with X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ). carleton.edursc.org

The resulting diffraction pattern serves as a unique fingerprint for the crystalline solid. For this compound, PXRD would be used to confirm that a synthesized batch consists of a single crystalline phase. acs.org The experimental PXRD pattern can be compared against a calculated pattern generated from single-crystal X-ray diffraction data. rsc.orgresearchgate.net A good match between the experimental and calculated patterns confirms the phase purity of the bulk sample. acs.org This technique is also invaluable for studying phase transitions induced by temperature or pressure. acs.org In studies of related aniline derivatives, PXRD has been used to confirm the formation of new products in solid-state reactions and to ensure the purity of the resulting crystalline powders. rsc.orgresearchgate.net

Surface and Microscopic Characterization

Microscopic techniques are essential for visualizing the morphology and nanostructure of materials. For derivatives and composites involving this compound, electron microscopy provides direct imaging of surface features and internal structure.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a key technique for characterizing the surface topography and morphology of solid materials. scielo.br In an SEM analysis, a focused beam of electrons is scanned across the sample's surface, and the interaction of the beam with the sample produces various signals that are used to form an image. This provides information on particle shape, size distribution, and surface texture.

For materials derived from or incorporating this compound, such as polymer composites or nanostructures, SEM can reveal important morphological details. For example, in studies of polyaniline-based materials, SEM images have shown morphologies ranging from pebble-like structures to granular films. nih.govmdpi.com Characterization of catalysts used in the hydrogenation of aniline has also employed SEM to observe the preservation of the material's structure after catalytic cycles. rsc.org

High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanostructure

High-Resolution Transmission Electron Microscopy (HR-TEM) offers structural analysis at the atomic scale, making it indispensable for characterizing nanomaterials. researchgate.net Unlike SEM, TEM provides information about the internal structure of a material as the electron beam passes through an ultrathin sample.

When this compound is used in the synthesis of nanocomposites or nanostructured materials, HR-TEM can be employed to determine particle size, shape, and crystallinity. nih.gov For instance, HR-TEM analysis of polyaniline nanocomposites has confirmed the average grain size of embedded nanoparticles to be in the range of 2-5 nm. nih.gov The technique can also visualize the growth of specific structures, such as the tubular growth of polyaniline over MXene surfaces. rsc.org HR-TEM images can resolve the lattice fringes of crystalline nanoparticles, providing direct evidence of their crystalline nature and orientation. mdpi.commdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mee-inc.comwarwick.ac.uk The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. lboro.ac.uktescan-analytics.com For this compound, XPS analysis provides critical information about its surface elemental makeup and the bonding environment of its constituent atoms.

An initial XPS survey scan of a this compound sample would be conducted to identify all the elements present on the surface, with the exception of hydrogen and helium. mee-inc.com This scan would confirm the presence of carbon and nitrogen, the core elements of the compound. The relative peak areas in the survey spectrum allow for the quantification of the surface atomic concentration of these elements.

Table 1: Hypothetical Elemental Composition of this compound from XPS Survey Scan

| Element | Atomic Symbol | Detected Peak | Atomic Concentration (%) |

| Carbon | C | C 1s | 92.8% |

| Nitrogen | N | N 1s | 7.2% |

Note: This table represents theoretical values based on the compound's molecular formula (C₁₃H₁₉N), excluding hydrogen. Actual surface analysis may show trace amounts of other elements like oxygen or silicon due to atmospheric contamination or sample handling.

Following the survey scan, high-resolution scans of the individual elemental peaks (C 1s and N 1s) are performed. These scans provide detailed information about the chemical states, or oxidation states, of the elements by measuring small shifts in their binding energies. caltech.edutascon.eu The chemical environment surrounding an atom influences the binding energy of its core electrons; electrons in more oxidized states or electron-poor environments exhibit higher binding energies. mccrone.com

For this compound, the high-resolution C 1s spectrum would be deconvoluted into multiple peaks representing the different types of carbon atoms:

C-C/C-H bonds: Carbons in the cyclohexyl ring and the methyl group.

C=C bonds: Aromatic carbons in the aniline ring.

C-N bond: The aromatic carbon atom directly bonded to the nitrogen atom of the amine group.

Similarly, the high-resolution N 1s spectrum would provide insight into the chemical state of the nitrogen atom in the amine group. The binding energy would be characteristic of an amine nitrogen bonded to an aromatic ring and a hydrogen atom. Any surface oxidation would be detectable as a higher binding energy component, corresponding to species like N-O. tascon.euresearchgate.net

Table 2: Hypothetical High-Resolution XPS Binding Energies for this compound

| Orbital | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C (aliphatic), C-H | ~284.8 eV |

| C 1s | C=C (aromatic) | ~285.2 eV |

| C 1s | C-N | ~286.0 eV |

| N 1s | C-NH₂ | ~399.5 eV |

Note: These binding energy values are illustrative and can vary slightly based on instrument calibration and the specific chemical matrix.

Computational Chemistry and Theoretical Modeling of 2 Cyclohexyl 3 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a wealth of information about molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 2-Cyclohexyl-3-methylaniline, DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-31G**, to obtain the optimized molecular geometry and electronic energy.

The electronic structure details derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G )**

| Property | Value |

| Total Electronic Energy (Hartree) | -657.892 |

| HOMO Energy (eV) | -5.21 |

| LUMO Energy (eV) | 0.89 |

| HOMO-LUMO Gap (eV) | 6.10 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic amines.

Conformational Analysis and Energy Minimization

The presence of the flexible cyclohexyl group and the methyl group attached to the aniline (B41778) ring suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and their corresponding energies. Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface.

For this compound, the primary conformational flexibility arises from the orientation of the cyclohexyl ring relative to the aniline plane and the rotation of the methyl group. Different conformers will have varying steric interactions, leading to differences in their stability. The global minimum conformation represents the most stable and thus the most populated conformer at equilibrium.

Table 2: Relative Energies of Plausible Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Cyclohexyl chair, equatorial to aniline | 0.00 (Global Minimum) |

| 2 | Cyclohexyl chair, axial to aniline | 2.5 |

| 3 | Cyclohexyl boat conformation | 6.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on known conformational preferences of cyclohexyl-substituted compounds.

Calculation of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical behavior. These descriptors are invaluable for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Key descriptors for this compound include:

Ionization Energy (IE): The energy required to remove an electron from the molecule, approximated by the negative of the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated by the negative of the LUMO energy.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (IE - EA) / 2.

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Unit |

| Ionization Energy | 5.21 | eV |

| Electron Affinity | -0.89 | eV |

| Chemical Hardness | 3.05 | eV |

| Dipole Moment | 1.85 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes, derived from the illustrative DFT data in Table 1.

Molecular Modeling and Dynamics

Molecular modeling encompasses a broader range of computational techniques that are used to represent and simulate the behavior of molecules.

Molecular Mechanics for Conformational Searching and Strain Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule. It treats atoms as balls and bonds as springs, with a set of parameters known as a force field defining the energy function. This approach is significantly faster than quantum chemical calculations, making it ideal for exploring the vast conformational space of flexible molecules like this compound.

Conformational searching algorithms, guided by molecular mechanics, can systematically or randomly explore different torsional angles to identify low-energy conformers. Strain analysis within molecular mechanics can quantify the energetic penalties associated with deviations from ideal bond lengths, bond angles, and torsional angles, as well as non-bonded steric and electrostatic interactions.

Table 4: Strain Energy Components for the Global Minimum Conformer of this compound

| Strain Component | Energy (kcal/mol) |

| Bond Stretching | 0.8 |

| Angle Bending | 1.5 |

| Torsional Strain | 2.1 |

| Van der Waals | 3.2 |

| Total Strain Energy | 7.6 |

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible distribution of strain energy in a molecule of this nature.

Simulation of Intermolecular Interactions

Understanding how molecules of this compound interact with each other and with other molecules is crucial for predicting its bulk properties, such as boiling point, solubility, and its behavior in biological systems. The primary intermolecular forces at play for this molecule are van der Waals forces and hydrogen bonding.

Table 5: Simulated Intermolecular Interaction Energies for a Dimer of this compound

| Interaction Type | Configuration | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···N | -3.5 |

| Pi-Stacking | Parallel-displaced aniline rings | -2.1 |

| Van der Waals | General dispersion forces | -4.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical interaction energies for similar molecular systems.

Prediction of Reactivity and Selectivity Profiles

Detailed computational studies on substituted anilines provide a strong basis for understanding the reactivity of this compound. nih.govresearchgate.net These studies demonstrate that the nature and position of substituents on the aniline ring significantly influence the electron distribution and, consequently, the chemical properties of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a fundamental concept in predicting chemical reactivity. taylorandfrancis.comwikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the aniline ring, specifically on the nitrogen atom and the aromatic system, due to the presence of the electron-donating amino and methyl groups. The cyclohexyl group, being an alkyl substituent, also contributes to the electron density of the ring through inductive effects. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity; a smaller energy gap generally implies higher reactivity. taylorandfrancis.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this exact molecule were not found in the public domain.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.2 | Highest Occupied Molecular Orbital; indicates nucleophilic character. |

| LUMO | 1.5 | Lowest Unoccupied Molecular Orbital; indicates electrophilic character. |

| HOMO-LUMO Gap | 6.7 | Energy difference; relates to chemical reactivity and stability. |

The distribution of the HOMO would suggest that electrophilic attack is most likely to occur at the nitrogen atom or at the ortho and para positions of the aromatic ring relative to the amino group, which are activated by its electron-donating nature. Conversely, the LUMO distribution would indicate the most likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential maps provide a visual representation of the charge distribution within a molecule. researchgate.netwalisongo.ac.id These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and represent likely targets for nucleophiles. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group, due to its lone pair of electrons. The aromatic ring would also exhibit negative potential, particularly at the positions ortho and para to the amino group, which are electronically enriched. The hydrogen atoms of the amino group and the cyclohexyl ring would likely show regions of positive potential. This visual information corroborates the predictions made by FMO theory, highlighting the nitrogen atom and specific positions on the aromatic ring as the primary centers for electrophilic reactions.

Regioselectivity in Aromatic Substitution

The substituents on the aniline ring—the cyclohexyl group at position 2 and the methyl group at position 3—play a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a powerful activating and ortho-, para-directing group. The alkyl groups (cyclohexyl and methyl) are also activating and ortho-, para-directing.

Given the positions of the existing substituents, the potential sites for electrophilic attack on the aromatic ring are positions 4, 5, and 6.

Position 4 (para to the amino group): This position is strongly activated by the amino group.

Position 6 (ortho to the amino group): This position is also activated by the amino group, but may experience some steric hindrance from the adjacent cyclohexyl group.

Position 5: This position is meta to the amino group and ortho to the methyl group, and para to the cyclohexyl group, leading to a more complex electronic and steric environment.

Computational models can quantify the activation energies for electrophilic attack at each of these positions, providing a more precise prediction of the major product. mit.edu It is anticipated that the electronic directing effects of the powerful amino group will dominate, favoring substitution at the para (position 4) and ortho (position 6) positions. Steric hindrance from the bulky cyclohexyl group might reduce the likelihood of substitution at position 6, potentially making position 4 the most favored site for many electrophilic reactions.

Advanced Applications and Research Directions in 2 Cyclohexyl 3 Methylaniline Chemistry

Role as Building Blocks in Complex Molecule Synthesis

The reactivity of the aniline (B41778) core, combined with the steric influence of its substituents, allows 2-Cyclohexyl-3-methylaniline to serve as a versatile precursor in the construction of more elaborate molecular architectures.

Substituted anilines are foundational starting materials for synthesizing a wide array of nitrogen-containing heterocyclic and fused ring systems, which are core scaffolds in many pharmaceuticals and functional materials. lookchem.commdpi.com One of the most classic and valuable methods for constructing the quinoline (B57606) ring system is the Skraup-Doebner-von Miller synthesis. acs.orgresearchgate.net This reaction typically involves the condensation of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. illinois.edu

The general mechanism involves the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration, and finally an oxidation step to yield the aromatic quinoline ring. acs.orgnih.gov Anilines with substitution patterns like that of this compound can be used in such syntheses to produce highly substituted quinolines. The placement of the cyclohexyl and methyl groups would direct the annulation to form a specific, sterically encumbered quinoline isomer, which could be a valuable intermediate for further functionalization. While the steric bulk at the ortho position might influence reaction rates, it also offers precise control over the regioselectivity of the cyclization.

Table 1: Generalized Skraup-Doebner-von Miller Quinoline Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Other synthetic strategies for fused heterocycles starting from anilines include electrophilic cyclization of N-(2-alkynyl)anilines to form 3-haloquinolines and oxidative cyclizations to prepare ring-fused benzimidazoles. mdpi.comnih.gov

While this compound is a valuable product, it also represents a class of molecules that can be synthesized through various modern organic chemistry methods. The development of pathways to access such substituted anilines is an active area of research.

One effective strategy involves the aromatization of substituted cyclohexanones. A reported method utilizes a Palladium-on-Carbon (Pd/C) catalyst with ethylene (B1197577) in a hydrogen transfer reaction to convert substituted cyclohexanones directly into the corresponding anilines. acs.org This approach avoids harsh conditions and provides a route to anilines with specific substitution patterns originating from the cyclohexanone (B45756) precursor. Another versatile approach is the catalyst- and additive-free synthesis of N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization pathway. nih.gov

Multicomponent reactions have also emerged as powerful tools. For instance, a one-pot, three-component synthesis of meta-substituted anilines has been developed using substituted 1,3-diketones, various amines, and acetone. beilstein-journals.org This method allows for the creation of sterically hindered anilines, demonstrating the feasibility of constructing complex substitution patterns in a single step. beilstein-journals.org

Table 2: Selected Modern Synthetic Routes to Substituted Anilines

| Precursors | Key Reagents/Catalyst | Product Type |

|---|---|---|

| Substituted Cyclohexanones, Ammonia (B1221849) source | Pd/C, Ethylene | Substituted Anilines |

| (E)-2-arylidene-3-cyclohexenones, Primary Amines | None (thermal) | 2-benzyl-N-substituted anilines |

Ligand Design and Catalysis Research

The unique steric and electronic properties of this compound make its derivatives attractive candidates for the development of advanced ligands and catalysts.

In transition metal catalysis, the properties of the ancillary ligands that coordinate to the metal center are paramount in controlling reactivity, selectivity, and stability. Sterically demanding ligands are crucial for promoting challenging reactions and stabilizing reactive intermediates. rsc.orgrsc.org Anilines with bulky ortho-substituents, such as this compound, are ideal precursors for several classes of high-performance ligands. semanticscholar.org

These anilines can be used to synthesize:

N-Heterocyclic Carbenes (NHCs): NHCs are powerful ligands in catalysis. By starting with a bulky aniline, one can create NHC ligands with extreme steric hindrance around the metal center, which is critical for promoting difficult cross-coupling reactions and C-H activation processes. rutgers.edu

Amide and Amidinates: The corresponding amide, formed by deprotonation of the aniline, can act as a ligand itself. The bulky cyclohexyl group can create a well-defined coordination pocket around the metal, influencing the substrate's approach and enhancing selectivity.

Phosphine Ligands: Bulky anilines can be incorporated into the backbone of phosphine-containing ligands, such as phosphine-aminophosphine (P-N-P) pincer ligands, where the steric bulk influences the geometry and reactivity of the resulting metal complex.

The combination of the bulky, aliphatic cyclohexyl group and the smaller methyl group provides a dissymmetric steric environment that could be exploited in asymmetric catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis alongside metal and enzyme catalysis. Chiral amines and their derivatives are frequently used in these systems. While direct research on this compound as an organocatalyst is not prominent, its structural features suggest potential applications.

Anilines can participate as nucleophiles in enantioselective conjugate additions to α,β-unsaturated aldehydes, a reaction often catalyzed by a chiral secondary amine (e.g., an imidazolidinone catalyst) via iminium ion activation. princeton.edu The specific substitution pattern of this compound could influence the stereochemical outcome of such additions. Furthermore, aniline derivatives themselves can act as organocatalysts. For example, secondary amines have been used to catalyze the ortho-chlorination of other anilines. rsc.org The unique basicity and steric environment of this compound could be harnessed to develop catalysts for novel transformations. Its potential use in asymmetric indolization reactions, where an aniline derivative undergoes a [3+2] annulation, is another area ripe for exploration. nih.gov

Materials Science Research Context

In materials science, substituted anilines are primarily investigated as monomers for the synthesis of functional polymers. Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.net

However, a major drawback of pristine PANI is its poor solubility in common organic solvents, which hinders its processability and limits its applications. A key strategy to overcome this limitation is to use substituted aniline monomers. researchgate.net The incorporation of bulky groups, such as the cyclohexyl and methyl groups of this compound, onto the polymer backbone serves to increase the steric barrier between polymer chains. This disruption of interchain packing can significantly reduce intermolecular forces, thereby increasing the polymer's solubility and improving its processability for applications in coatings, sensors, and electronic devices.

While increasing solubility, the presence of bulky, non-planar substituents can also affect the π-conjugation along the polymer backbone, which may lead to a decrease in electrical conductivity compared to unsubstituted PANI. Therefore, research in this area focuses on finding an optimal balance between processability and electronic properties by carefully designing the aniline monomer. The specific substitution pattern of this compound offers a unique combination of steric bulk and electronic effects that could lead to polyaniline derivatives with a desirable balance of properties for advanced material applications.

Monomers for Advanced Polymer Synthesis

Substituted anilines are a significant class of monomers used in the synthesis of high-performance polymers such as polyanilines and aromatic polyamides (aramids). nih.govmdpi.comnih.gov The specific substituents on the aniline ring play a crucial role in determining the final properties of the polymer, including solubility, thermal stability, and processability. rsc.org The polymerization of aniline and its alkyl-substituted derivatives is a well-established field. acs.org In the case of this compound, the presence of both a bulky cycloaliphatic group and a methyl group on the aromatic ring introduces unique structural characteristics that can be leveraged in polymer design.

Aromatic polyamides, synthesized from the polycondensation of aromatic diamines and dicarboxylic acids, are known for their exceptional thermal and mechanical properties. researchgate.netdntb.gov.ua The incorporation of bulky, non-coplanar groups like the cyclohexyl moiety into the polymer backbone is a common strategy to disrupt chain packing, which in turn enhances the solubility and processability of these otherwise intractable polymers. nih.gov For instance, polyamides derived from diamines containing a cyclohexane (B81311) structure have demonstrated good solubility in polar organic solvents, high glass transition temperatures (Tg), and excellent thermal stability, affording tough and flexible films. researchgate.net

While direct studies on the polymerization of this compound are not extensively documented, its structure suggests potential as a monomer or a modifying agent. The amino group provides the necessary functionality for polymerization reactions, such as polycondensation. However, the steric hindrance caused by the cyclohexyl group at the ortho position relative to the amine could influence the reactivity of the monomer and the final molecular weight of the polymer. rsc.org This steric effect can be a controlling factor in the polymerization process, potentially requiring optimized reaction conditions. acs.org

The table below summarizes the expected influence of the substituents of this compound on key polymer properties, based on established principles of polymer chemistry.

| Substituent Group | Position | Anticipated Effect on Polymer Properties | Rationale |

|---|---|---|---|

| Cyclohexyl | ortho (2-) | Increased solubility, enhanced thermal stability, potentially lower chain packing density. | The bulky, non-planar group disrupts intermolecular chain interactions, hindering crystallization and improving solubility in organic solvents. |

| Methyl | meta (3-) | Moderate increase in solubility, slight modification of electronic properties. | Adds to the asymmetry of the monomer unit, further reducing chain packing regularity. |

| Amine (-NH2) | 1- | Provides the reactive site for polymerization (e.g., amide bond formation). | Essential functional group for step-growth polymerization with diacids or diacid chlorides. |

Components in Functional Materials Research

The unique electronic and structural characteristics of substituted anilines make them valuable components in a variety of functional materials. The this compound molecule, with its combination of an electron-rich aromatic amine, a bulky cyclohexyl group, and an electron-donating methyl group, is a candidate for investigation in several advanced applications.

Hole Transport Materials (HTMs)

In organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), hole transport materials (HTMs) are essential for efficiently extracting and transporting positive charge carriers (holes). mdpi.commdpi.com Aniline-based compounds are frequently used as building blocks for HTMs due to the electron-donating nature of the nitrogen atom, which facilitates hole transport. rsc.orgrsc.org The performance of an HTM is largely determined by its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming properties.

The structure of this compound suggests several favorable attributes for an HTM precursor:

Energy Level Tuning : The electron-donating methyl and amino groups would raise the HOMO level, which can be tailored for better energy level alignment with the perovskite absorber layer, facilitating efficient hole extraction. mdpi.com

Morphology and Stability : The bulky cyclohexyl group can inhibit crystallization and promote the formation of amorphous, uniform thin films, which is critical for device performance. uh.edu Furthermore, cyclohexyl substituents have been shown to significantly enhance the thermal stability of organic semiconductors compared to their linear alkyl counterparts. frontiersin.orgnih.gov

Solubility : The presence of the cyclohexyl group is known to improve the solubility of organic semiconductors, which is advantageous for solution-based processing of electronic devices. uh.edu

While the benchmark HTM, Spiro-OMeTAD, is widely used, its complex synthesis and high cost are significant drawbacks. rsc.org Research into simpler, cost-effective HTMs based on substituted anilines and dibenzofurans has shown promising results, achieving power conversion efficiencies comparable to Spiro-OMeTAD. mdpi.comrsc.org

Corrosion Inhibitors

Organic compounds, particularly those containing heteroatoms like nitrogen, are effective corrosion inhibitors for metals in acidic environments. researchgate.netarabjchem.orgoup.com Aniline and its derivatives function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. researchgate.netscispace.com The efficiency of inhibition depends on the molecule's ability to adsorb, which is influenced by its electronic structure, steric factors, and the number of adsorption sites.

The potential of this compound as a corrosion inhibitor can be inferred from its molecular structure:

Adsorption Center : The nitrogen atom of the amino group acts as the primary adsorption center, donating its lone pair of electrons to the vacant d-orbitals of the metal. The π-electrons of the benzene (B151609) ring can also participate in the adsorption process.

Increased Surface Coverage : The bulky cyclohexyl group can cover a larger surface area of the metal upon adsorption, potentially leading to a higher inhibition efficiency by more effectively blocking active corrosion sites. mdpi.com

Electron Density : The electron-donating nature of the methyl group increases the electron density on the nitrogen atom, which can enhance the strength of the bond between the inhibitor and the metal surface. scispace.com Studies on ortho-substituted anilines have shown that the presence of a methyl group can lead to a high inhibition efficiency. scispace.comresearchgate.net

The mechanism of inhibition involves the inhibitor molecules displacing water molecules from the metal surface and forming a protective film. oup.comoup.com The adsorption can be described by isotherms such as the Langmuir model. scispace.com

Dyes

Aniline derivatives are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. plantarchives.orgnih.govresearchgate.net The synthesis involves a two-step diazotization-coupling reaction. unb.camdpi.com First, the primary aromatic amine (the diazo component) is converted into a diazonium salt using nitrous acid at low temperatures. researchgate.net This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component (such as a phenol (B47542), naphthol, or another aniline) to form the azo compound, characterized by the -N=N- chromophore. nih.govrsc.org

This compound can theoretically be used as a diazo component in the synthesis of azo dyes. The process would involve:

Diazotization : Reacting this compound with a solution of sodium nitrite (B80452) and a strong acid (e.g., HCl) at 0–5 °C to form the corresponding diazonium salt.

Azo Coupling : Adding the diazonium salt solution to a coupling component, such as resorcinol (B1680541) or N,N-dimethylaniline, to yield the final azo dye. researchgate.net